7-nitro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one
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Overview
Description
7-nitro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrrole ring fused to a pyridine ring, with a nitro group attached at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from 7-azaindole, bromination followed by dehydrobromination can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
7-nitro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 7-amino-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one, while substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
7-nitro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-nitro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-nitro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one include:
- 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
- 5-nitro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the nitro group at the 7th position. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
7-nitro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-6-3-4-7(9-6)5(10(12)13)1-2-8-4/h1-2H,3H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDDPNCMKGGUFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC=CC(=C2NC1=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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